molecular formula C15H12O4 B8368518 4-(2-Methoxybenzoyl)benzoic acid

4-(2-Methoxybenzoyl)benzoic acid

Cat. No.: B8368518
M. Wt: 256.25 g/mol
InChI Key: YKIHEPBGSBLHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a methoxy-substituted benzoyl group at the 4-position of the aromatic ring. This compound has a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.26 g/mol, with a benzophenone-like scaffold where the 4-methoxybenzoyl moiety is attached to the benzoic acid backbone. Such compounds are typically synthesized via Friedel-Crafts acylation or condensation reactions, as seen in related benzophenone-carboxylic acid derivatives .

Similar derivatives have been explored for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-(2-methoxybenzoyl)benzoic acid

InChI

InChI=1S/C15H12O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

YKIHEPBGSBLHFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Methoxybenzoyl)benzoic acid 4-(2-Methoxybenzoyl) group, carboxylic acid 256.26 (analog) Hypothetical; predicted moderate acidity, potential use in drug design N/A
2-(4-Methoxybenzoyl)benzoic acid 2-(4-Methoxybenzoyl) group, carboxylic acid 256.26 Crystalline solid; used in organic synthesis
4-Hydroxy-3-methoxybenzoic acid 4-Hydroxy, 3-methoxy groups, carboxylic acid 168.15 Antioxidant, antimicrobial activity
3-Methoxy-4-(phenylmethoxy)benzoic acid 3-Methoxy, 4-benzyloxy groups, carboxylic acid 274.27 Intermediate in polymer chemistry
2-[4-(Dibutylamino)-2-methoxybenzoyl]benzoic acid Dibutylamino, methoxy, carboxylic acid 383.21 Fluorescent probe for aggregation studies

Key Observations :

  • Substituent Position : The position of the methoxy group significantly impacts electronic effects. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) exhibits stronger hydrogen-bonding capacity and antioxidant activity compared to its 3-hydroxy-4-methoxy isomer (isovanillic acid) .
  • Functional Groups: The addition of electron-donating groups (e.g., methoxy, amino) enhances solubility and bioactivity. For instance, rhodamine derivatives with dibutylamino groups exhibit fluorescence properties useful in materials science .
Physicochemical Properties
  • Acidity : Carboxylic acid pKa values range from 4.2–4.8 for benzoic acid derivatives, with electron-withdrawing groups (e.g., nitro) lowering pKa and electron-donating groups (e.g., methoxy) raising it .
  • Solubility : Methoxy and hydroxyl groups improve water solubility. For example, 4-hydroxybenzoic acid derivatives are more soluble than their methoxy counterparts .

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